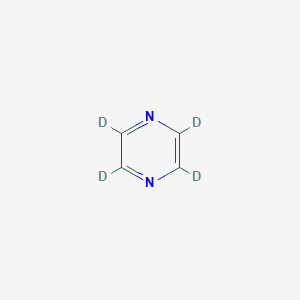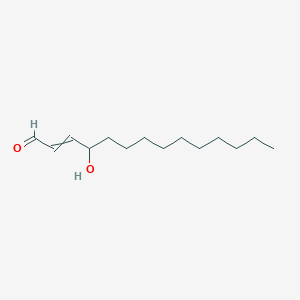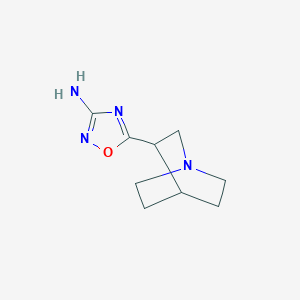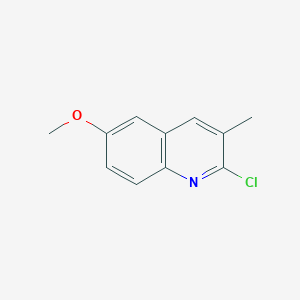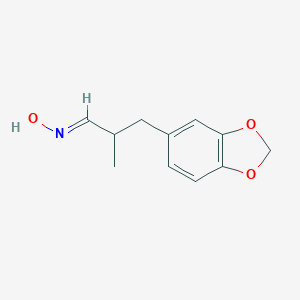![molecular formula C10H9ClN2O4S2 B050196 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-85-7](/img/structure/B50196.png)
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CTD, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CTD is a member of the benzothiadiazine family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of CTD is not fully understood. However, it is believed that CTD exerts its antiviral and anticancer activities by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, CTD has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. Moreover, CTD has been found to inhibit the activity of the topoisomerase II enzyme, which is essential for DNA replication and cell division in cancer cells.
生化和生理效应
CTD has been shown to have a variety of biochemical and physiological effects. For example, CTD has been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, CTD has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, CTD has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions.
实验室实验的优点和局限性
One advantage of using CTD in lab experiments is its diverse biological activities, which make it a potential candidate for a variety of applications. Moreover, CTD is relatively easy to synthesize and is commercially available. However, one limitation of using CTD in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on CTD. For example, further studies are needed to elucidate the mechanism of action of CTD and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of CTD in the treatment of other diseases, such as viral infections and inflammatory diseases. Moreover, studies are needed to investigate the potential use of CTD in combination with other drugs for the treatment of cancer. Finally, studies are needed to investigate the potential use of CTD as a tool for studying the role of certain enzymes in biological processes.
合成方法
The synthesis of CTD involves the reaction of 2-chloro-4,5-diaminobenzoic acid with 2-mercaptoacetic acid in the presence of a suitable oxidizing agent. The reaction proceeds via the formation of an intermediate, which is subsequently oxidized to yield CTD. The purity of the synthesized product is typically confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
科学研究应用
CTD has been extensively studied for its potential applications in various fields of scientific research. In particular, CTD has been shown to have antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus. Moreover, CTD has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, CTD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
124850-85-7 |
|---|---|
产品名称 |
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C10H9ClN2O4S2 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
3-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S2/c11-6-1-2-8-7(5-6)12-10(13-19(8,16)17)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI 键 |
STYVDVXPDDHTGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



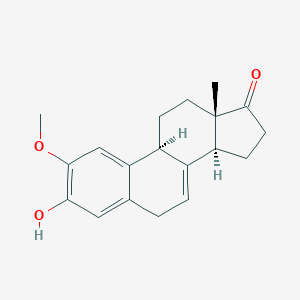
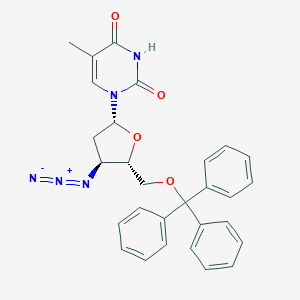

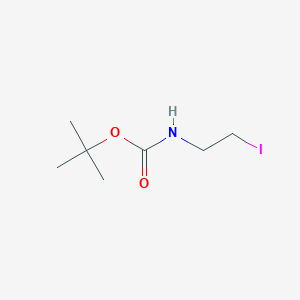
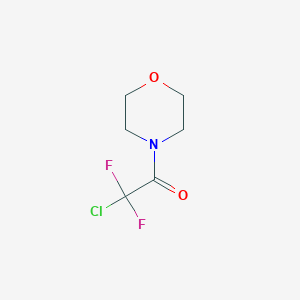

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

